molecular formula C11H6ClN3O3 B13929274 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile

Cat. No.: B13929274
M. Wt: 263.63 g/mol
InChI Key: NRILXMXZHYICSI-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is an organic compound with the molecular formula C11H6ClN3O3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro, methoxy, and nitro group attached to the quinoline ring, along with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile typically involves multi-step reactions. . The reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources for the carbonitrile group introduction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyanation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve elevated temperatures and pressures .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted quinolines, and various other functionalized quinoline compounds .

Scientific Research Applications

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, nitro, and carbonitrile groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

4-chloro-6-methoxy-8-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O3/c1-18-7-2-8-10(12)6(4-13)5-14-11(8)9(3-7)15(16)17/h2-3,5H,1H3

InChI Key

NRILXMXZHYICSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

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